molecular formula C7H11ClF3N3 B1431702 methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride CAS No. 1423024-17-2

methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride

Cat. No.: B1431702
CAS No.: 1423024-17-2
M. Wt: 229.63 g/mol
InChI Key: FVFUFUMEUIJOML-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a pyrazole-derived amine salt characterized by a methyl group at position 1 and a trifluoromethyl group at position 3 of the pyrazole ring. The methylamine moiety is attached via a methylene bridge at position 4, with the hydrochloride salt enhancing stability and solubility. This compound is of interest in medicinal and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties, which influence reactivity and bioavailability .

Properties

IUPAC Name

N-methyl-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c1-11-3-5-4-13(2)12-6(5)7(8,9)10;/h4,11H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFUFUMEUIJOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C(F)(F)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C8H10F3N3·HCl
  • Molecular Weight: 227.64 g/mol
  • CAS Number: 344591-91-9

Research indicates that compounds featuring the pyrazole ring, particularly those with trifluoromethyl substitutions, exhibit various biological activities. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may contribute to increased biological activity.

Anticancer Activity:
Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including:

  • DNA Intercalation: Some pyrazole compounds have been found to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Kinases: Certain derivatives inhibit specific kinases involved in cell proliferation and survival.

Biological Activity Data

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values against pancreatic cancer cells: BxPC-3 (0.051 µM), Panc-1 (0.066 µM)
CytotoxicityIC50 against normal lung fibroblasts (WI38): 0.36 µM
Enzyme InhibitionInhibition of specific kinases related to cancer progression

Case Studies

  • Anticancer Efficacy in Pancreatic Cancer:
    A study evaluated the antiproliferative effects of this compound on pancreatic cancer cell lines. The compound demonstrated significant potency with low IC50 values, indicating strong potential as an anticancer agent. The mechanism was primarily attributed to its ability to induce apoptosis through DNA damage pathways.
  • Cytotoxicity Assessment:
    The cytotoxic effects were assessed on normal human lung fibroblast cells (WI38), revealing that while the compound was effective against cancer cells, it also exhibited some level of toxicity towards normal cells at higher concentrations. This highlights the need for further studies to optimize therapeutic indices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Fluorinated Pyrazole Amines

  • 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (C₅H₈ClF₂N₃): Replacing the trifluoromethyl group with difluoromethyl reduces molecular weight (183.59 g/mol vs. ~257.6 g/mol estimated for the target compound) and alters lipophilicity. This change may impact membrane permeability and binding affinity in biological systems .

Halogenated Derivatives

  • {[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride (C₁₁H₁₃Cl₂N₃): Substitution with a 3-chlorophenyl group increases molecular weight (258.15 g/mol) and introduces halogen bonding capabilities, which could improve pesticidal activity .
Positional Isomerism
Functional Group Analogs
  • 1,3,4-Oxadiazole Derivatives (): Six oxadiazole-containing analogs with the 1-methyl-3-(trifluoromethyl)pyrazole moiety exhibit distinct physicochemical properties. For example:
Compound Substituent Melting Point (°C) Yield (%)
4-Bromobenzylthio 113–114 83.3
Allylthio 77–78 78.4
2-Fluorobenzylthio 101–101 78.2

The bromobenzylthio derivative’s higher melting point (113–114°C) compared to allylthio (77–78°C) highlights the role of bulky substituents in enhancing crystallinity .

Comparison with Agrochemical Derivatives

Pyroxasulfone (C₁₂H₁₄F₅N₃O₃S): A herbicidal active ingredient containing a similar 1-methyl-3-(trifluoromethyl)pyrazole core. The sulfonylisoxazole group in pyroxasulfone confers soil residual activity, a feature absent in the target amine hydrochloride. This underscores the importance of functional groups in determining application-specific efficacy .

Preparation Methods

General Synthetic Strategy

Detailed Reaction Conditions and Yields

Step Reaction Conditions Notes Yield (%)
1 Condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine Aqueous or ethanolic medium, 20–180 min, acid catalyst (e.g., H2SO4, TFA) Methyl hydrazine 30–50% w/w aqueous solution; temperature ambient to 60°C 75–90% (regioisomeric mixture)
2 Separation of regioisomers Distillation under reduced pressure, based on boiling point vs pressure analysis Efficient separation of 3- and 5-trifluoromethyl isomers >95% purity after separation
3 Bromination at 4-position NBS, mild conditions, room temperature Selective bromination at pyrazole 4-position 80–85%
4 Nucleophilic substitution with methylamine Methylamine solution, reflux or elevated temperature Substitution of bromide with methylamine group 70–80%
5 Hydrochloride salt formation Treatment with HCl gas or aqueous HCl Enhances solubility and stability Quantitative

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Outcome Comments
Pyrazole ring synthesis 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine Aqueous/ethanol, acid catalyst, 20 min–3 h Mixture of regioisomers High yield, mild conditions
Regioisomer separation Distillation under reduced pressure Controlled temperature and pressure Pure 1-methyl-3-(trifluoromethyl)-pyrazole Scalable, no chromatography
Functionalization at C-4 NBS bromination Room temp, mild 4-bromo intermediate Selective halogenation
Amination Methylamine substitution Reflux or elevated temp 4-(methylaminomethyl) derivative Efficient nucleophilic substitution
Salt formation HCl treatment Room temp or mild heating Hydrochloride salt Enhances solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride
Reactant of Route 2
methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride

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